molecular formula C15H23ClO B13180145 ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene

({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene

Cat. No.: B13180145
M. Wt: 254.79 g/mol
InChI Key: JGYUJYFRXBFZQT-UHFFFAOYSA-N
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Description

({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 5-methylhexyl group connected through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol derivatives with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl ether intermediate, which then reacts with the benzyl alcohol derivative to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the chloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium azide (NaN₃), sodium thiolate (NaSR), sodium alkoxide (NaOR)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Methyl derivatives

    Substitution: Azides, thiols, ethers

Scientific Research Applications

Chemistry: In chemistry, ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various functionalized compounds.

Biology: In biological research, this compound can be used to modify biomolecules through covalent attachment, aiding in the study of protein-ligand interactions and enzyme mechanisms.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their activity or function. The benzene ring provides a hydrophobic interaction surface, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring but lacks the 5-methylhexyl group.

    Hexylbenzene: Contains a hexyl group attached to a benzene ring but lacks the chloromethyl group.

    Chloromethylbenzene: Similar in having a chloromethyl group attached to a benzene ring but lacks the 5-methylhexyl group.

Uniqueness: ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to the presence of both a chloromethyl group and a 5-methylhexyl group connected through an oxygen atom. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its simpler analogs.

Properties

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

[3-(chloromethyl)-5-methylhexoxy]methylbenzene

InChI

InChI=1S/C15H23ClO/c1-13(2)10-15(11-16)8-9-17-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3

InChI Key

JGYUJYFRXBFZQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCOCC1=CC=CC=C1)CCl

Origin of Product

United States

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